molecular formula C12H13N3 B14429212 N,4-dimethyl-6-phenylpyrimidin-2-amine CAS No. 83655-13-4

N,4-dimethyl-6-phenylpyrimidin-2-amine

Cat. No.: B14429212
CAS No.: 83655-13-4
M. Wt: 199.25 g/mol
InChI Key: CCRVXAILIYLRJS-UHFFFAOYSA-N
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Description

N,4-dimethyl-6-phenylpyrimidin-2-amine is a chemical compound with the molecular formula C12H13N3. It belongs to the class of pyrimidine derivatives, which are known for their diverse applications in various fields such as pharmaceuticals, agriculture, and materials science. This compound is characterized by the presence of a pyrimidine ring substituted with methyl and phenyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,4-dimethyl-6-phenylpyrimidin-2-amine typically involves the reaction of 4,6-dimethyl-2-aminopyrimidine with phenylboronic acid under Suzuki coupling conditions. The reaction is catalyzed by palladium and requires a base such as potassium carbonate. The reaction is carried out in an organic solvent like toluene or ethanol at elevated temperatures (around 80-100°C) for several hours to achieve high yields .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

N,4-dimethyl-6-phenylpyrimidin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,4-dimethyl-6-phenylpyrimidin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,4-dimethyl-6-phenylpyrimidin-2-amine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby disrupting cellular processes. This inhibition can lead to the suppression of cell proliferation, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,4-dimethyl-6-phenylpyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of methyl and phenyl groups enhances its stability and reactivity, making it a valuable compound in various applications .

Properties

CAS No.

83655-13-4

Molecular Formula

C12H13N3

Molecular Weight

199.25 g/mol

IUPAC Name

N,4-dimethyl-6-phenylpyrimidin-2-amine

InChI

InChI=1S/C12H13N3/c1-9-8-11(15-12(13-2)14-9)10-6-4-3-5-7-10/h3-8H,1-2H3,(H,13,14,15)

InChI Key

CCRVXAILIYLRJS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC)C2=CC=CC=C2

Origin of Product

United States

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